molecular formula C6H5N3O B2690921 [1,2,4]Triazolo[1,5-a]pyridin-8-ol CAS No. 86467-41-6

[1,2,4]Triazolo[1,5-a]pyridin-8-ol

Cat. No. B2690921
CAS RN: 86467-41-6
M. Wt: 135.126
InChI Key: NHGGFXCWPNQTLS-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyridin-8-ol” is a synthetic compound with the CAS Number: 86467-41-6 . It has a molecular weight of 135.13 and its IUPAC name is this compound . This compound is part of an important class of non-naturally occurring small molecules that have aroused the interest of researchers .


Synthesis Analysis

The synthesis of this compound and its analogs has been a subject of interest in various research studies . For instance, one study discussed the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidines . Another study focused on the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives against gastric cancer cells .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H5N3O . The InChI code for this compound is 1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1,3-4H,2H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Metal-Free Synthesis

    [1,2,4]Triazolo[1,5-a]pyridines can be synthesized via a metal-free process, which is efficient and yields high reaction results. This process involves intramolecular annulation and oxidative N-N bond formation (Zheng et al., 2014).

  • Crystal Structure Analysis

    The crystal structures of 1,2,4-triazolo[1,5-a]pyridine derivatives reveal how different substituents influence their structures, forming diverse supramolecular synthons. This understanding is crucial for their application in pharmaceuticals and crystal engineering (Chai et al., 2019).

Biological and Medicinal Applications

  • Antioxidant Properties

    Some derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant antioxidant activity. This is based on their ability to inhibit adrenaline oxidation and the influence on erythrocyte membranes (Smolsky et al., 2022).

  • Heterocyclic Scaffold in Medicinal Chemistry

    The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is important in medicinal chemistry due to its range of pharmacological activities, including anticancer and antimicrobial effects (Merugu et al., 2022).

Other Applications

  • Use in Herbicides

    Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds have been found to possess herbicidal activity against a broad spectrum of vegetation, demonstrating their potential as agricultural chemicals (Moran, 2003).

  • Role in Coordination Compounds

    Coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines present a diverse structural chemistry and promising therapeutic properties, including anticancer and antibacterial applications (Łakomska & Fandzloch, 2016).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, which include [1,2,4]Triazolo[1,5-a]pyridin-8-ol, have been the focus of many research studies due to their significant biological activities . These compounds have potential applications in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . As such, the future directions for this compound could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGGFXCWPNQTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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